N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide
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Overview
Description
N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is an organic compound belonging to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a phenylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide typically involves a series of chemical reactions. One common method includes the reaction of a benzoxazine derivative with a chlorinated phenylacetamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted benzoxazine derivatives .
Scientific Research Applications
N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials and as a precursor in various chemical processes
Mechanism of Action
The mechanism of action of N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]propanamide
- N-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-3-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)-4-methyl-benzamide
- N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2-furamide
Uniqueness
N-[4-(7-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-[4-(7-chloro-4-oxo-3,1-benzoxazin-2-yl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c1-9(20)18-12-5-2-10(3-6-12)15-19-14-8-11(17)4-7-13(14)16(21)22-15/h2-8H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJYUKICSQPMQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2=NC3=C(C=CC(=C3)Cl)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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